3-(4-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one
Overview
Description
3-(4-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinazoline core.
Introduction of the Sulfanyl Group: Thiolation reactions can be used to introduce the sulfanyl group at the 2-position of the quinazoline ring.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced via methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazoline ring or the carbonyl group, potentially forming dihydroquinazolines or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or dihydro derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylquinazoline Derivatives: Compounds with similar structures but different substituents.
Morpholinylquinazoline Derivatives: Compounds with the morpholinyl group attached to the quinazoline core.
Sulfanylquinazoline Derivatives: Compounds with the sulfanyl group at different positions on the quinazoline ring.
Uniqueness
The uniqueness of 3-(4-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-16-8-6-15(7-9-16)24-20(26)17-4-2-3-5-18(17)22-21(24)29-14-19(25)23-10-12-28-13-11-23/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEBSNALGJUKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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